molecular formula C18H17NO4S B2936943 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 2034483-98-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No. B2936943
CAS RN: 2034483-98-0
M. Wt: 343.4
InChI Key: QUVUXQSPFLUDMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the furan and thiophene rings could be introduced via a palladium-catalyzed coupling reaction . The hydroxy and ethyl groups could be introduced via a nucleophilic substitution reaction . The methoxy group could be introduced via a Williamson ether synthesis, and the benzamide group could be introduced via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophen rings would likely contribute to the compound’s aromaticity, while the hydroxy, ethyl, methoxy, and benzamide groups would likely contribute to its polarity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan and thiophen rings could undergo electrophilic aromatic substitution reactions. The hydroxy group could potentially undergo elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, its solubility would likely be affected by the polar hydroxy, methoxy, and benzamide groups. Its melting and boiling points would likely be relatively high due to the presence of multiple rings .

Scientific Research Applications

Antifertility Agents and Biological Activity

Research has shown that compounds structurally related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide exhibit significant biological activities. For instance, substituted diaryl derivatives of benzo[b]thiophenes and benzo[b]furans have been reported to have estrogenic and/or estrogen antagonist activities, which are considered potential antifertility agents (Crenshaw et al., 1971). These compounds afford complete protection against pregnancy in rats at certain doses, highlighting their potential in reproductive health research.

Metal Complexes and Schiff Bases

Metal complexes derived from heterocyclic Schiff bases, involving furan and thiophene motifs, have been synthesized and characterized, showcasing a pathway to explore the coordination chemistry and potential applications in catalysis or material science (Ahmed, Yousif, & Al-jeboori, 2013). The biological activity of these complexes against different bacterial strains has been investigated, suggesting their applicability in antimicrobial studies.

Synthetic Chemistry and Material Applications

The compound's structural motifs are relevant in synthetic organic chemistry, particularly in the construction of complex molecules. For example, photooxygenation of 2-thiophenyl-substituted furans has led to the synthesis of γ-hydroxybutenolides, a process that involves singlet oxygen-mediated oxidation (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). This highlights the utility of furan and thiophene units in accessing valuable synthetic intermediates.

Energy Conversion and Dye-Sensitized Solar Cells

In the field of energy conversion, phenothiazine derivatives with various conjugated linkers (furan, thiophene) have been synthesized and utilized in dye-sensitized solar cells. These studies reveal the impact of conjugated linkers on the efficiency of solar energy conversion, indicating the relevance of furan and thiophene units in the development of efficient dye-sensitized solar cells (Se Hun Kim et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. These could include wearing protective clothing and eye protection, and ensuring adequate ventilation.

Future Directions

Future research on this compound could involve exploring its potential uses. For example, it could be investigated for its potential use as a pharmaceutical compound, a dye, or a catalyst .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-14-7-3-2-6-13(14)17(20)19-12-18(21,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVUXQSPFLUDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

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